5-(5-Bromo-1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(5-Bromo-1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that combines the structural features of benzofuran, triazole, and thiol groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized by the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.
Bromination: The benzofuran ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent at the desired position.
Formation of Triazole Ring: The triazole ring is formed by the reaction of hydrazine derivatives with appropriate nitriles or carboxylic acids under acidic or basic conditions.
Thiol Group Introduction: The thiol group is introduced by the reaction of the triazole derivative with thiourea or other sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromo substituent can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium methoxide, or primary amines under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted benzofuran-triazole-thiol derivatives.
Scientific Research Applications
5-(5-Bromo-1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with DNA/RNA: Affecting the replication or transcription of genetic material.
Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1-benzofuran-2-yl Derivatives: These compounds share the benzofuran core and have been studied for their antimicrobial and antioxidant activities.
Benzofuran Substituted Chalcones: These compounds have shown potential as anticancer agents.
Uniqueness
5-(5-Bromo-1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the triazole and thiol groups, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives.
Properties
Molecular Formula |
C16H10BrN3OS |
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Molecular Weight |
372.2 g/mol |
IUPAC Name |
3-(5-bromo-1-benzofuran-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H10BrN3OS/c17-11-6-7-13-10(8-11)9-14(21-13)15-18-19-16(22)20(15)12-4-2-1-3-5-12/h1-9H,(H,19,22) |
InChI Key |
AUHMLXNQOZCFLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC4=C(O3)C=CC(=C4)Br |
Origin of Product |
United States |
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